2,6-Dimethyl-1,6-heptadien-4-ol 2,6-Dimethyl-1,6-heptadien-4-ol
Brand Name: Vulcanchem
CAS No.: 29765-76-2
VCID: VC16047468
InChI: InChI=1S/C9H16O/c1-7(2)5-9(10)6-8(3)4/h9-10H,1,3,5-6H2,2,4H3
SMILES:
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol

2,6-Dimethyl-1,6-heptadien-4-ol

CAS No.: 29765-76-2

Cat. No.: VC16047468

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethyl-1,6-heptadien-4-ol - 29765-76-2

Specification

CAS No. 29765-76-2
Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
IUPAC Name 2,6-dimethylhepta-1,6-dien-4-ol
Standard InChI InChI=1S/C9H16O/c1-7(2)5-9(10)6-8(3)4/h9-10H,1,3,5-6H2,2,4H3
Standard InChI Key BUCLVUABDUWMHW-UHFFFAOYSA-N
Canonical SMILES CC(=C)CC(CC(=C)C)O

Introduction

Structural Characteristics

Molecular Structure

The molecule consists of a seven-carbon chain with double bonds at positions 1 and 6, methyl groups at carbons 2 and 6, and a hydroxyl group at carbon 4. The conjugated diene system (C1–C2 and C6–C7) and the hydroxyl group create a reactive site for further functionalization.

Table 1: Key Structural Features

FeatureDescription
Carbon BackboneHeptadiene (C7) with conjugated double bonds
SubstituentsMethyl groups at C2 and C6; hydroxyl at C4
StereochemistryNon-chiral due to symmetrical methyl groups
Functional GroupsSecondary alcohol, conjugated dienes

Isomerism and Stereochemistry

Physical and Chemical Properties

Physical Properties

PropertyValue (Unit)Source
Molecular FormulaC₉H₁₆O
Molecular Weight140.22 g/mol
Density0.851 g/cm³
Boiling Point207.6°C (760 mmHg)
Flash Point80.2°C
Refraction Index1.451

Solubility and Stability

The compound exhibits limited solubility in polar solvents (e.g., water) but is soluble in non-polar solvents like chloroform and methanol . Its stability is influenced by the conjugated diene system, which may undergo oxidation or polymerization under harsh conditions .

Synthesis Methods

Rearrangement Reactions

A key industrial method involves the base-catalyzed rearrangement of 2-methyl-3-buten-2-yl 2-methyl-2-propenyl ether. This reaction proceeds through allylic proton abstraction, forming an anionic intermediate that rearranges to yield 2,6-dimethyl-1,6-heptadien-4-ol .

Table 2: Synthesis Parameters

ParameterConditionYield (%)Purity (%)Source
Basen-Butyllithium84.481.0
Temperature-70°C to -65°C
Solventn-Hexane

Alternative Routes

Other methods include:

  • Wittig Reaction: Geraniolene derivatives are oxidized to form monoepoxides, which rearrange to allyl alcohols .

  • Epoxidation: Epoxides from diene precursors undergo acid-catalyzed rearrangement to yield the target alcohol .

Applications

Pheromone Synthesis

2,6-Dimethyl-1,6-heptadien-4-ol serves as an intermediate for synthesizing pheromones like 2,6-dimethyl-1,6-heptadien-4-ol acetate (CAS 70187-91-6), used to attract males of the Comstock mealybug (Pseudococcus comstocki).

Table 3: Pheromone Derivatives

DerivativeCAS NumberApplicationSource
Acetate70187-91-6Pest control in agriculture
Allyl AlcoholN/AIntermediate for esters

Industrial Uses

The compound is employed in polymerization and lubricant additives due to its diene reactivity .

Derivatives and Analogues

Acetylated Forms

The acetate derivative (CAS 70187-91-6) is synthesized via acetylation of 2,6-dimethyl-1,6-heptadien-4-ol using acetic anhydride in pyridine .

Table 4: Acetate Properties

PropertyValue (Unit)Source
Molecular FormulaC₁₁H₁₈O₂
Molecular Weight182.26 g/mol
Boiling PointN/A

Structural Analogues

AnalogueCAS NumberKey DifferenceSource
4-Ethyl-1,6-heptadien-4-ol52939-62-5Ethyl group at C4
2,6-Dimethyl-1,5-heptadien-4-olN/ADouble bonds at C1–C5

Research Findings and Biological Activity

Biological Studies

The acetate derivative exhibits high attractiveness to Comstock mealybug males in field tests, making it critical for integrated pest management.

Mechanistic Insights

The hydroxyl group at C4 enables hydrogen bonding, while the conjugated dienes facilitate π-π interactions, influencing its binding to insect receptors.

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